REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>CCO.[Pd]>[F:8][C:7]1[C:2]([F:1])=[C:3]([N:12]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)[CH:4]=[CH:5][C:6]=1[NH2:9]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1F)[N+](=O)[O-])N1CCOCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered by celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was recrystallized from iPr2O/AcOEt
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=CC(=C1F)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |